BENGHE Validation & Comparative

Check Availability & Pricing

Cyclotriazadisulfonamide (CTDS): A Novel
Antiretroviral Circumventing Pre-existing Drug
Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cyclotriazadisulfonamide

Cat. No.: B10831247

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of Cyclotriazadisulfonamide (CTDS), also known as CADA, against
other antiretrovirals, with a focus on its cross-resistance profile. The unique mechanism of
action of CTDS presents a significant advantage in the face of multidrug-resistant HIV-1 strains.

Cyclotriazadisulfonamide (CTDS/CADA) emerges as a promising anti-HIV agent due to its
distinct mechanism of action that circumvents resistance to current antiretroviral therapies.
Unlike conventional drugs that target viral enzymes, CADA targets the host cellular CD4
receptor, the primary entry point for HIV into host cells.[1][2][3] This approach effectively shields
cells from viral entry and offers a high barrier to the development of cross-resistance.

Mechanism of Action: A Host-Centric Approach

CADA inhibits the co-translational translocation of human CD4 into the endoplasmic reticulum,
leading to a significant and reversible down-modulation of CD4 expression on the cell surface.
[1][2][4] By reducing the number of available receptors, CADA effectively blocks the initial stage
of the HIV lifecycle, preventing the virus from infecting new cells. This host-targeted strategy is
fundamental to its broad activity against various HIV strains, including those that have
developed resistance to reverse transcriptase inhibitors, protease inhibitors, and even the
fusion inhibitor enfuvirtide.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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